Lychnopholide - 77448-64-7

Lychnopholide

Catalog Number: EVT-274139
CAS Number: 77448-64-7
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lychnopholide is isolated from Vanillosmopsis erythropappa.
Source

Lychnopholide is extracted from several species of the genus Lychnophora, which are native to Brazil. These plants are traditionally used in folk medicine, and scientific studies have confirmed the presence of bioactive compounds, including lychnopholide, in their extracts. The extraction methods employed include hydrodistillation and Soxhlet extraction, which efficiently isolate the active components from the plant material .

Classification

Chemically, lychnopholide belongs to the class of sesquiterpene lactones, characterized by their unique cyclic structures and diverse biological activities. These compounds are known for their complex molecular configurations and are often studied for their pharmacological potential.

Synthesis Analysis

Methods

The synthesis of lychnopholide can be achieved through various extraction and purification techniques. Common methods include:

  • Hydrodistillation: This method involves boiling plant material in water to vaporize volatile compounds, which are then condensed back into liquid form.
  • Soxhlet Extraction: A continuous extraction process where the plant material is placed in a thimble, and solvent is repeatedly cycled through it to extract active compounds.
  • Ultrasound-Assisted Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency by increasing solvent penetration into plant tissues .

Technical Details

The extraction process typically requires careful control of temperature and solvent type to maximize yield while preserving the integrity of lychnopholide. For instance, polar solvents like methanol or ethanol are often preferred for extracting sesquiterpene lactones due to their solubility properties .

Molecular Structure Analysis

Structure

Lychnopholide has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C15H20O3
  • Molecular Weight: 248.32 g/mol

The structural configuration includes a lactone ring and multiple chiral centers, contributing to its biological activity.

Data

The compound's structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its identity and purity during synthesis .

Chemical Reactions Analysis

Reactions

Lychnopholide undergoes various chemical reactions that can affect its biological activity. Key reactions include:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, potentially altering the lactone structure.
  • Oxidation: Exposure to oxidizing agents can lead to changes in functional groups within the molecule, impacting its pharmacological properties.

Technical Details

The stability of lychnopholide under different pH conditions has been studied, revealing that it maintains its integrity in neutral environments but may degrade under extreme conditions .

Mechanism of Action

Process

The mechanism by which lychnopholide exerts its effects involves multiple pathways:

  1. Anti-inflammatory Activity: Lychnopholide inhibits pro-inflammatory cytokines, reducing inflammation.
  2. Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
  3. Trypanocidal Activity: The compound disrupts the cell membrane integrity of Trypanosoma parasites, leading to cell death .

Data

Studies have shown that lychnopholide exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lychnopholide is typically a yellowish oil or solid.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade when exposed to light or high temperatures.
  • Melting Point: The melting point is approximately 50-55 °C.

Relevant analyses indicate that lychnopholide maintains its biological activity across a range of temperatures and pH levels .

Applications

Scientific Uses

Lychnopholide has several promising applications in scientific research:

  • Pharmacology: Due to its anti-inflammatory and antitumor properties, it is being explored as a potential therapeutic agent for various diseases.
  • Natural Product Chemistry: Its unique structure makes it an interesting subject for studies on natural product synthesis and modification.
  • Agriculture: Preliminary studies suggest potential use as a natural pesticide due to its toxicity against certain pests .
Lychnopholide in Neglected Tropical Disease Therapeutics

Pharmacological Context of Sesquiterpene Lactones in Protozoan Infections

Sesquiterpene lactones (SLs) represent a prominent class of bioactive plant secondary metabolites characterized by a 15-carbon backbone and a γ-lactone ring. These compounds, predominantly isolated from Asteraceae species, exhibit broad-spectrum antiparasitic activities attributed to their unique molecular architecture. The α-methylene-γ-lactone moiety and α,β-unsaturated carbonyl systems enable Michael-type addition reactions with nucleophilic thiol groups in parasitic proteins, disrupting redox homeostasis and critical enzymatic functions [1] [6].

Structural Determinants of BioactivityThe antiprotozoal efficacy of SLs correlates strongly with:

  • Spatial Orientation: Stereochemistry influences target binding affinity, with cis-fused lactones exhibiting enhanced trypanocidal activity over trans-fused counterparts.
  • Lipophilicity: Governs membrane permeability and intracellular accumulation, with log P values >3.0 favoring penetration into parasitic membranes.
  • Electrophilic Reactivity: The presence of α,β-unsaturated systems (e.g., cyclopentenones) enhances alkylation potential toward parasitic thiols like trypanothione reductase [6] [8].

Table 1: Structural Diversity and Anti-Protozoal Activity of Selected Sesquiterpene Lactones

CompoundSkeleton TypeSource PlantReported Activity
ArtemisininGuaianolideArtemisia annuaAntimalarial (Plasmodium spp.)
LychnopholideFuranogermacranolideLychnophora spp.Anti-Trypanosomal (T. cruzi)
PsilostachyinGermacranolideAmbrosia spp.Anti-Trypanosomal (T. cruzi)
EupatoriopicrinGermacranolideEupatorium spp.Anti-Leishmanial (L. braziliensis)
HelenalinPseudoguaianolideArnica spp.Anti-Trypanosomal (T. brucei)

Molecular Mechanisms Against TrypanosomatidsSLs exert multi-target actions against protozoan pathogens:

  • Thiol Depletion: Covalent modification of trypanothione reductase (TryR), the central redox enzyme in trypanosomatids, depleting intracellular reduced thiol pools and inducing oxidative stress [6].
  • Mitochondrial Dysfunction: Inhibition of complex I in the electron transport chain reduces ATP synthesis and increases mitochondrial membrane permeability [1].
  • Topoisomerase Inhibition: DNA intercalation and topoisomerase II interference disrupt kinetoplast replication in Trypanosoma cruzi [6].

Lychnopholide-Specific AttributesThis furanoheliangolide-type SL, primarily isolated from Brazilian Lychnophora species, demonstrates exceptional anti-trypanosomal potency:

  • In vitro IC50 values of 0.7–2.3 µM against T. cruzi trypomastigotes and amastigotes, outperforming reference drugs benznidazole (IC50 = 5.1–11.4 µM) [3] [6].
  • Selective toxicity indices >30-fold for parasites over mammalian cells, attributed to preferential uptake by the parasite and activation by parasitic oxidoreductases [6].
  • Synergistic interactions with conventional trypanocidal agents via disruption of efflux pump-mediated drug resistance [8].

Table 2: Lychnopholide Efficacy in Preclinical Models of Chagas Disease

FormulationAdministration RouteAcute Phase Cure RateChronic Phase Cure RateReference Model
Free LychnopholideOral28.5%<10%Murine (C57BL/6)
LYC-PLA-PEG NanocapsulesIntravenous95.0%62.5%Murine (C57BL/6)
LYC-PCL NanocapsulesOral57.0%30.0%Murine (C57BL/6)
LYC-PLA-PEG NanocapsulesOral62.5%55.6%Murine (C57BL/6)

Nanoformulation BreakthroughsPolymeric nanocapsulation overcomes lychnopholide's pharmacokinetic limitations:

  • Polymeric Matrices: Poly-ε-caprolactone (PCL) and poly(d,l-lactide)-polyethylene glycol (PLA-PEG) nanocapsules (120–180 nm diameter) enhance aqueous dispersibility of this hydrophobic compound (>90% encapsulation efficiency) [3] [5].
  • Targeted Biodistribution: Nanoencapsulation redirects lychnopholide away from cardiac tissue, reducing potential cardiotoxicity while increasing parasite-rich reticuloendothelial system accumulation by 8.7-fold [5] [8].
  • Sustained Release Profiles: PLA-PEG nanocapsules exhibit biphasic release kinetics—25% burst release within 4 hours followed by zero-order release over 72 hours, maintaining therapeutic concentrations [3].

Disease Burden of Chagas Disease and Therapeutic Gaps

Chagas disease (American trypanosomiasis) caused by the kinetoplastid protozoan Trypanosoma cruzi represents a persistent public health crisis across Latin America. Current estimates indicate 6–7 million global infections, with 75–90 million at risk due to vector distribution shifts and urbanization patterns [4] [9]. The disease manifests as acute (4–8 weeks post-infection) and chronic phases, with 30–40% of chronically infected individuals developing life-threatening cardiac, digestive, or neurological complications decades after initial exposure [4] [9].

Epidemiological Shifts and Diagnostic Complexities

  • Congenital Transmission: Accounts for 22–54% of new cases in non-endemic regions like Europe and North America due to human migration [4].
  • Diagnostic Limitations: Serological tests exhibit variable sensitivity across T. cruzi discrete typing units (DTUs), with TcI strains showing reduced detectability in commercial assays [9].
  • Therapeutic Monitoring: Absence of validated biomarkers for early cure assessment complicates treatment evaluation; seroconversion may require >20 years post-therapy [4].

Table 3: Therapeutic Gaps in Current Chagas Disease Management

Therapeutic ChallengeClinical ConsequenceLychnopholide's Potential Advantage
Limited Drug ArsenalOnly benznidazole/nifurtimox available; erratic supplyNovel mechanism circumventing existing resistance
Variable Efficacy in Chronic Phase<20% cure rates in adults with established diseaseDemonstrated 55.6% cure in chronic murine models
Drug ToxicityTreatment discontinuation in 15–30% of patientsNanocapsules abrogate cardiotoxicity in preclinical models
Diagnostic-Response DisconnectSeropositivity persists despite parasitological curePCR negativity in nanocapsule-treated chronic infections

Current Chemotherapeutic LimitationsFirst-line agents face significant constraints:

  • Benznidazole: Variable efficacy (5–45% cure rates in chronic disease), high adverse event incidence (dermatotoxicity, neuropathy), and emerging resistance among TcV and TcVI DTUs [4] [7].
  • Nifurtimox: Requires complex dosing (3x daily for 60–90 days), with gastrointestinal intolerance limiting compliance [4].
  • Therapeutic Access Barriers: Only 0.3–1.2% of infected individuals receive antiparasitic treatment due to diagnostic limitations and healthcare infrastructure deficiencies in endemic regions [7] [9].

Lychnopholide's Translational Value Proposition

  • Broad-Spectrum Trypanocidal Activity: Effective against benznidazole-resistant T. cruzi strains (Y, Colombiana) with IC50 values maintained at 1.8–2.5 µM [3] [8].
  • Oral Nanocarrier Formulations: PLA-PEG nanocapsules enable lychnopholide administration via the oral route with 3.1-fold higher bioavailability than free compound, overcoming intrinsic solubility limitations [3] [5].
  • Disease-Modifying Potential: Reduces cardiac inflammation and fibrosis in chronic infection models by suppressing NF-κB-mediated proinflammatory cytokine production (IL-1β, TNF-α) [5] [6].

Critical Path ForwardAdvancing lychnopholide requires:

  • Standardized Natural Sourcing: Development of Lychnophora cultivation protocols and synthetic biology platforms (e.g., yeast expression systems) for sustainable production [6].
  • Nanoformulation Optimization: Hybrid lipid-polymer nanocapsules to enhance gastrointestinal stability and lymphatic uptake [3] [8].
  • Companion Diagnostics: DTU-specific PCR assays to monitor parasitological response in heterogeneous T. cruzi populations [9].

Properties

CAS Number

77448-64-7

Product Name

Lychnopholide

IUPAC Name

[(2Z,4R,8R,9S,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6-,11-7-/t14-,15+,17+,20-/m1/s1

InChI Key

QATUWZPYBIHFFR-AWCNYIIHSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C

Solubility

Soluble in DMSO

Synonyms

Lychnopholide

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.